Product packaging for Glyphosine(Cat. No.:CAS No. 2439-99-8)

Glyphosine

Cat. No.: B166191
CAS No.: 2439-99-8
M. Wt: 263.08 g/mol
InChI Key: OXHDYFKENBXUEM-UHFFFAOYSA-N
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Description

Historical Trajectory and Global Agricultural Integration

Glyphosate (B1671968) was first synthesized in 1950, but its herbicidal properties were independently discovered at Monsanto in 1970 wikipedia.org. It was introduced to the market for agricultural use in 1974 under the trade name Roundup wikipedia.orgumweltprobenbank.dejaeid.it. Following the expiration of Monsanto's key patents, the use of glyphosate expanded significantly, and it is now manufactured and sold by numerous companies globally wikipedia.orgusrtk.org.

The integration of glyphosate into global agriculture was dramatically accelerated by the introduction of genetically engineered glyphosate-tolerant crops, often referred to as "Roundup Ready" crops, starting in 1996 wikipedia.orgusrtk.orgd-nb.infonih.gov. These crops allow farmers to apply glyphosate to control weeds without harming the crop itself, leading to a substantial increase in glyphosate use worldwide wikipedia.orgnih.gov. From the late 1970s to 2016, there was a reported 100-fold increase in the frequency and volume of application of glyphosate-based herbicides (GBHs) globally wikipedia.org. By 2007, glyphosate was the most used herbicide in the agricultural sector in the United States wikipedia.org. Globally, glyphosate use rose almost 15-fold since the introduction of genetically engineered glyphosate-tolerant crops in 1996 nih.gov. Two-thirds of the total volume of glyphosate applied in the U.S. from 1974 to 2014 was sprayed in the last decade of that period nih.gov.

The widespread adoption of glyphosate has been attributed to its effectiveness against a broad range of weeds and its initial perception as a relatively safe and cost-effective weed control method compared to other herbicides or mechanical tillage wikipedia.orgumweltprobenbank.dejaeid.ittandfonline.com.

Delineation of Glyphosate and Glyphosate-Based Herbicides (GBHs) in Research

Academic research often distinguishes between technical-grade glyphosate (the pure active ingredient) and glyphosate-based herbicides (GBHs), which are commercial formulations containing glyphosate salts along with various additives, known as adjuvants wikipedia.orgfrontiersin.orgiastate.edunih.gov. These adjuvants, such as surfactants like polyethoxylated tallow (B1178427) amine (POEA), are included to improve the herbicide's performance, enhancing properties like leaf wetting and cuticle penetration wikipedia.orgiastate.edu.

Research findings highlight that the properties and potential effects studied can differ between pure glyphosate and GBHs due to the presence of these co-formulants umweltprobenbank.defrontiersin.orgtufts.edunih.gov. For instance, some studies suggest that the toxicity observed in certain organisms might be attributable to the adjuvants in the formulations rather than glyphosate alone umweltprobenbank.detufts.edunih.gov. This distinction is crucial in academic studies evaluating the environmental behavior, degradation pathways, and biological interactions of glyphosate and its commercial products wikipedia.orgfrontiersin.org.

Studies have investigated the degradation of glyphosate in soil and water, with the main metabolite being Aminomethylphosphonic acid (AMPA) wikipedia.orgumweltprobenbank.decambridge.org. The degradation rate in soil can vary depending on soil properties umweltprobenbank.de. Research also explores the behavior of different glyphosate salts used in formulations, such as isopropylamine, diammonium, monoammonium, and potassium salts, which can influence the product's handling and efficacy wikipedia.orgfrontiersin.orgiastate.edu.

Academic research on glyphosate and GBHs encompasses a wide range of disciplines, including environmental science, agricultural science, toxicology, and public health, reflecting the compound's pervasive use and the ongoing scientific inquiry into its various impacts researchgate.netjaeid.itusrtk.orgresearchgate.netfrontiersin.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO8P2 B166191 Glyphosine CAS No. 2439-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(phosphonomethyl)amino]acetic acid
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InChI

InChI=1S/C4H11NO8P2/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHDYFKENBXUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044557
Record name Glyphosine
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Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2439-99-8
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Record name Glyphosine [ANSI:ISO]
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Record name Glycine, N,N-bis(phosphonomethyl)-
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Record name Glyphosine
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Record name Glyphosine
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Record name GLYPHOSINE
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Mechanistic Elucidation of Glyphosate Action

Inhibition of 5-Enolpyruvylshikimate-3-Phosphate Synthase (EPSPS)

The cornerstone of glyphosate's herbicidal activity is its function as a potent inhibitor of the EPSPS enzyme (EC 2.5.1.19). researchgate.netresearchgate.net Glyphosate (B1671968) acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) (PEP). pnas.org It functions as a transition state analog, binding tightly to the EPSPS-shikimate-3-phosphate (S3P) complex and thereby blocking the subsequent binding of PEP. wikipedia.org This inhibition effectively shuts down the shikimate pathway, which is the sole route for the biosynthesis of aromatic amino acids in plants. acs.orgwikipedia.org

Disruption of the Shikimate Pathway

The shikimate pathway is a vital metabolic route in plants and microorganisms responsible for the production of a wide array of aromatic compounds. unl.edu This pathway converts simple carbohydrate precursors into chorismate, a critical branch-point intermediate. acs.org By inhibiting EPSPS, the sixth enzyme in the pathway, glyphosate causes the pathway to halt. acs.org A significant and rapid accumulation of shikimic acid (or shikimate-3-phosphate) in plant tissues is a hallmark indicator of this disruption. gmoscience.orgbioone.org This buildup demonstrates the immediate and specific impact of glyphosate on this metabolic route, severely disrupting the flow of carbon toward aromatic compound synthesis. acs.orggmoscience.org In fact, up to 20% of the carbon fixed during photosynthesis can be directed through this pathway, highlighting the significance of its inhibition. unl.edu

Consequence for Aromatic Amino Acid Biosynthesis

The primary consequence of EPSPS inhibition is the cessation of the synthesis of the essential aromatic amino acids: phenylalanine, tyrosine, and tryptophan. researchgate.netumd.edunih.gov These amino acids are indispensable building blocks for protein synthesis. unl.edu Beyond their role in proteins, they are also precursors for a vast number of secondary metabolites crucial for plant life, including lignins, alkaloids, flavonoids, and plant hormones like auxin. acs.orgunl.edu The depletion of these amino acids and other essential aromatic molecules cripples plant growth and development. nih.gov Studies have shown that following glyphosate application, the endogenous levels of phenylalanine and tyrosine can decrease significantly. bioone.org The lack of these vital compounds ultimately leads to systemic metabolic failure and plant death. researchgate.net

Enzymatic Reaction Catalysis by EPSPS

The EPSPS enzyme catalyzes the transfer of the enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate-3-phosphate (B1206780) (S3P). pnas.orgnih.gov This reaction forms the products 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (B84403) (Pi). wikipedia.orgacs.org The reaction is unusual as it involves the cleavage of a carbon-oxygen (C-O) bond in PEP, rather than the more common high-energy phosphate (P-O) bond cleavage. pnas.org The process proceeds through the formation of a tetrahedral intermediate. wikipedia.orgacs.org Specific amino acid residues within the enzyme's active site, such as a lysine (B10760008) and a glutamic acid, act as general bases and acids to facilitate the deprotonation and proton-exchange steps necessary for the reaction to occur. wikipedia.org

X-ray Crystallographic Studies of Glyphosate-EPSPS Interaction

X-ray crystallographic studies have provided detailed, atomic-level insights into how glyphosate interacts with the EPSPS enzyme. pnas.orgpnas.org The enzyme consists of two domains that create an active site at their interface. pnas.org Structural analyses reveal that the binding of S3P to the enzyme induces a conformational change, creating a binding site for glyphosate. pnas.org Glyphosate then binds in the active site, occupying the space that would normally be filled by the second substrate, PEP. wikipedia.org The crystal structure of the ternary EPSPS-S3P-glyphosate complex shows that glyphosate forms a stable complex with the enzyme and S3P. pnas.orgpnas.org These studies confirm that residues from both domains of the enzyme are involved in ligand binding, which helps to close the active site and exclude water during catalysis. pnas.org This detailed structural understanding has been pivotal in explaining the molecular basis of glyphosate's potent inhibitory activity and has aided in the development of glyphosate-resistant enzyme variants. mdpi.com

Secondary Biochemical and Physiological Impacts in Target Organisms

Beyond the primary inhibition of the shikimate pathway, glyphosate exposure leads to a range of secondary effects that contribute to its phytotoxicity. The massive accumulation of shikimate redirects energy and carbon away from other essential metabolic processes. frontiersin.org A general increase in the concentration of total free amino acids, apart from the aromatic ones, has been reported, which may be partly due to protein hydrolysis. bioone.orgcambridge.org

Physiological processes are also broadly affected. Glyphosate is absorbed through foliage and translocated throughout the plant, concentrating in meristematic tissues (growing points). orst.eduucanr.edu Visible symptoms, which appear over several days, include the cessation of growth, loss of green coloration (chlorosis), and malformation of leaves. orst.eduucanr.edu The disruption of aromatic compound synthesis also impacts the production of lignin, a key component of plant cell walls, potentially weakening the plant's structural integrity. umd.edu Furthermore, by disrupting the synthesis of defense compounds derived from the shikimate pathway, glyphosate may increase the susceptibility of plants to soil-borne pathogens. nih.gov

Chelation Dynamics and Biological Relevance

Glyphosate is a potent metal chelating agent, a property stemming from its amine, carboxylate, and phosphonate (B1237965) groups which can strongly bind to cations. nih.gov It can form stable complexes with essential divalent mineral cations such as manganese, iron, calcium, and zinc. nih.govbiomineralstechnologies.com This chelation activity is biologically relevant as it can impede the availability and uptake of these crucial micronutrients, both in the soil and within the plant. nih.govnih.gov

Interactive Data Table: Key Enzymes and Compounds in Glyphosate's Mechanism of Action

Compound/Enzyme Role Impact of Glyphosate
Glyphosate Herbicide Inhibits EPSPS enzyme
EPSPS Enzyme Catalyzes the 6th step of the shikimate pathway
Shikimate-3-Phosphate (S3P) Substrate Accumulates significantly after glyphosate action
Phosphoenolpyruvate (PEP) Substrate Binding is blocked by glyphosate
Chorismate Product Production is halted, preventing amino acid synthesis
Aromatic Amino Acids Final Product Depleted, leading to metabolic failure and plant death

Interactive Data Table: Observed Effects of Glyphosate on Plant Metabolism

Metabolic Parameter Observation Reference
Shikimic Acid Level Rapid and significant accumulation bioone.orgcambridge.org
Aromatic Amino Acid Levels Decrease in phenylalanine and tyrosine bioone.org
Total Free Amino Acid Levels General increase (excluding aromatic AA) bioone.org
Soluble Protein Reduction observed after several days cambridge.org
Mineral Nutrient Availability Reduced due to chelation nih.govbiomineralstechnologies.com

Metabolic Pathways and Biotransformation of Glyphosate

Microbial Degradation Pathways of Glyphosate (B1671968)

Glyphosate, a broad-spectrum herbicide, undergoes biodegradation in the environment primarily through the action of soil microorganisms. usgs.gov Bacteria have evolved two principal metabolic pathways to break down this phosphonate (B1237965) compound: the glyphosate oxidoreductase pathway, which results in the formation of aminomethylphosphonic acid (AMPA), and the carbon-phosphorus (C-P) lyase pathway, which yields sarcosine (B1681465). nih.govmdpi.com These pathways allow microorganisms to utilize glyphosate as a source of essential nutrients like phosphorus, carbon, or nitrogen.

Glyphosate Oxidoreductase Pathway (AMPA Pathway)

The most common route for microbial degradation of glyphosate is the glyphosate oxidoreductase pathway, also known as the AMPA pathway. mdpi.com This pathway is characterized by the cleavage of a carbon-nitrogen (C-N) bond within the glyphosate molecule. hh-ra.org The key enzyme mediating this process is glyphosate oxidoreductase (GOX). nih.govmdpi.com This metabolic route has been identified in numerous bacterial species, including Ochrobactrum anthropi. nih.gov

The initial and defining step of this pathway is the enzymatic conversion of glyphosate into aminomethylphosphonic acid (AMPA). nih.gov The enzyme glyphosate oxidoreductase catalyzes the oxidative cleavage of the C-N bond, specifically the carboxymethylene-nitrogen bond. nih.govacs.org This reaction effectively splits the glyphosate molecule, leading to the formation of AMPA, which is the primary metabolite of this pathway. nih.govhh-ra.org AMPA can persist in the environment and is considered a significant degradation product of glyphosate. hh-ra.orgnih.govresearchgate.net In some cases, AMPA can be further metabolized by other microorganisms, potentially through a C-P lyase mechanism, to release inorganic phosphate (B84403). researchgate.netresearchgate.net

Concurrent with the formation of AMPA, the glyphosate oxidoreductase-mediated reaction also yields glyoxylate (B1226380). nih.govnih.govresearchgate.net Glyoxylate is a simple two-carbon compound that can be readily integrated into central metabolic pathways of the microorganism, such as the glyoxylate cycle, to be used as a carbon source for growth and energy production. nih.govnih.govwikipedia.org The conversion of glyphosate via this pathway thus produces one major persistent metabolite (AMPA) and one readily usable carbon source (glyoxylate). researchgate.net

Table 1: Summary of the Glyphosate Oxidoreductase (AMPA) Pathway
FeatureDescriptionKey EnzymeBond CleavedPrimary ProductsReferences
Pathway NameGlyphosate Oxidoreductase Pathway (AMPA Pathway)Glyphosate Oxidoreductase (GOX)Carbon-Nitrogen (C-N)Aminomethylphosphonic Acid (AMPA) and Glyoxylate nih.govmdpi.commdpi.comresearchgate.net
Initial ReactionOxidative cleavage of glyphosate
SignificanceCommon microbial degradation route for glyphosate

C-P Lyase Pathway (Sarcosine Pathway)

An alternative route for glyphosate biodegradation is the C-P lyase pathway. mdpi.com This metabolic sequence is notable for its direct cleavage of the highly stable carbon-phosphorus (C-P) bond, a key structural feature of phosphonate compounds like glyphosate. hh-ra.orgnih.gov This pathway enables certain bacteria, such as Pseudomonas sp. PG2982 and Stenotrophomonas maltophilia GP-1, to utilize glyphosate as a sole source of phosphorus, particularly under phosphate-limited conditions. nih.govnih.govresearchgate.net The expression of the C-P lyase enzyme complex is often induced in response to intracellular phosphate deficiency. mdpi.comresearchgate.net

The central reaction in this pathway is the enzymatic cleavage of the C-P bond in the glyphosate molecule. nih.gov This is accomplished by a complex multi-enzyme system known as C-P lyase. hh-ra.orgnih.gov The cleavage of this chemically inert bond is a challenging biochemical step. uwaterloo.ca The C-P lyase machinery employs a radical-based mechanism to break the bond, releasing the phosphonate group as inorganic phosphate (Pi), which the cell can then assimilate. nih.govnih.gov The genes encoding the C-P lyase system are typically organized in a phn operon. hh-ra.orgnih.gov

The cleavage of the C-P bond results in the formation of sarcosine (N-methylglycine) and inorganic phosphate. mdpi.commdpi.comnih.gov Sarcosine is the characteristic intermediate of this pathway. mdpi.comnih.gov Unlike AMPA, sarcosine is generally considered a less persistent intermediate. rsc.orgnih.gov It can be further catabolized by the enzyme sarcosine oxidase, which converts sarcosine into glycine (B1666218) and formaldehyde (B43269). nih.govnih.govresearchgate.net These products can then enter the cell's primary metabolic pathways for use in biosynthesis or energy generation. nih.govnih.gov

Table 2: Summary of the C-P Lyase (Sarcosine) Pathway
FeatureDescriptionKey EnzymeBond CleavedPrimary ProductsReferences
Pathway NameC-P Lyase Pathway (Sarcosine Pathway)C-P LyaseCarbon-Phosphorus (C-P)Sarcosine and Inorganic Phosphate mdpi.comhh-ra.orgmdpi.comnih.gov
Initial ReactionDirect cleavage of the C-P bond in glyphosate
SignificanceAllows bacteria to use glyphosate as a phosphorus source, especially under phosphate starvation
Formation of Inorganic Phosphate

A crucial step in the microbial degradation of glyphosate is the cleavage of its carbon-phosphorus (C-P) bond, which liberates inorganic phosphate. This process is primarily carried out by the C-P lyase enzyme system. The C-P bond in glyphosate is highly stable, and its enzymatic cleavage is a key mechanism for microorganisms to utilize glyphosate as a phosphorus source. usda.govresearchgate.net

The C-P lyase pathway directly breaks the C-P bond in the glyphosate molecule, resulting in the formation of sarcosine and inorganic phosphate. usda.gov This release of inorganic phosphate is significant as it can then be assimilated by the microorganisms for their growth and metabolic needs. researchgate.net The reaction effectively detoxifies the glyphosate molecule while providing an essential nutrient.

Identification of Intermediate Metabolites (e.g., N-methylAMPA, N-acetylAMPA, N-methylacetamide)

The biotransformation of glyphosate proceeds through several intermediate metabolites, with the specific pathway often depending on the microorganism and the enzymatic machinery it possesses. The two most well-documented pathways result in the formation of aminomethylphosphonic acid (AMPA) or sarcosine.

The primary and most widely reported metabolite of glyphosate is AMPA . It is formed through the action of the enzyme glyphosate oxidoreductase (GOX), which cleaves the C-N bond of glyphosate. usda.govtaylorandfrancis.com

Another significant intermediate metabolite is sarcosine , which is produced via the C-P lyase pathway. usda.gov Sarcosine can be further metabolized by some microorganisms.

The formation of N-acetylAMPA is primarily associated with genetically modified crops that have been engineered for glyphosate resistance. These plants may contain a glyphosate N-acetyltransferase (gat) gene, which codes for an enzyme that acetylates glyphosate, leading to the formation of N-acetylglyphosate, which can be further metabolized to N-acetylAMPA. oup.com While this is a key metabolic pathway in certain transgenic plants, it is not a commonly reported pathway in bacterial degradation.

Information regarding the formation of N-methylAMPA and N-methylacetamide as common intermediate metabolites in the bacterial degradation of glyphosate is not extensively documented in scientific literature. The predominant metabolic routes in bacteria lead to the production of AMPA and sarcosine.

Conserved Metabolic Pathways Across Bacterial Genera (e.g., Bacillus, Pseudomonas, Ochrobactrum, Achromobacter)

The ability to degrade glyphosate is distributed across a diverse range of bacterial genera, and the metabolic pathways involved show a significant degree of conservation. The two principal pathways, the glyphosate oxidoreductase (AMPA-forming) pathway and the C-P lyase (sarcosine-forming) pathway, are found in various combinations and efficiencies in genera such as Bacillus, Pseudomonas, Ochrobactrum, and Achromobacter. usda.gov

Bacillus species: Strains of Bacillus, such as Bacillus subtilis, have demonstrated the ability to degrade glyphosate, contributing to its bioremediation in soil. wikipedia.orgmdpi.com

Pseudomonas species: Various Pseudomonas strains are known to metabolize glyphosate. For instance, Pseudomonas sp. strain LBr can degrade high concentrations of glyphosate, primarily converting it to AMPA. taylorandfrancis.comnih.govresearchgate.net

Ochrobactrum species: Strains of Ochrobactrum have been identified with glyphosate-degrading capabilities, often utilizing the glyphosate oxidoreductase pathway to produce AMPA. nih.govalanplewis.com

Achromobacter species: This genus also includes bacteria capable of breaking down glyphosate, contributing to its degradation in the environment. usda.gov

This conservation of metabolic pathways across different bacterial genera suggests a widespread evolutionary adaptation to the presence of glyphosate in the environment. usda.gov

Plant Metabolism of Glyphosate

The metabolism of glyphosate in plants is a key factor determining their susceptibility or resistance to this herbicide. The processes of uptake, translocation, and metabolic degradation vary significantly among different plant species and between glyphosate-resistant and susceptible varieties.

Uptake and Translocation Mechanisms

Glyphosate is primarily absorbed through the foliage of plants. figshare.com The uptake process involves penetration of the leaf cuticle, followed by movement into the plant's vascular system. Once inside the plant, glyphosate is mobile and is translocated systemically, primarily via the phloem, to areas of active growth, such as meristems, young leaves, and roots. The efficiency of both uptake and translocation can influence the ultimate effectiveness of the herbicide. Factors such as plant species, growth stage, and environmental conditions can affect these processes.

Conversion to AMPA and Further Degradation Products

The primary metabolite of glyphosate in most plant species is aminomethylphosphonic acid (AMPA). This conversion is thought to be carried out by a plant enzyme with activity similar to the microbial glyphosate oxidoreductase (GOX). The rate and extent of this conversion can vary among plant species.

Following its formation, AMPA can persist in plant tissues. While AMPA is generally considered to be less phytotoxic than glyphosate, it can still cause injury to some plants. The further degradation of AMPA in plants is not as well understood. It is presumed that in some plants and associated microorganisms, AMPA may be further broken down, though the specific pathways and end products in planta are not fully elucidated.

Metabolic Divergence in Glyphosate-Resistant Crops versus Susceptible Plants

A significant divergence in glyphosate metabolism is observed between glyphosate-resistant (GR) crops and susceptible plants. This difference is often the basis for the resistance mechanism.

Susceptible Plants: In most non-resistant plants, the metabolism of glyphosate to AMPA is a relatively slow process. As a result, glyphosate accumulates in the plant's growing points, where it inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, leading to plant death. figshare.com

Glyphosate-Resistant Crops: Many GR crops have been genetically engineered to enhance their ability to metabolize glyphosate. This is achieved through the introduction of genes from soil bacteria that encode for enzymes capable of rapidly detoxifying glyphosate. Two main strategies have been employed:

Glyphosate Oxidoreductase (GOX): Some GR crops, like certain varieties of canola, were developed to express a bacterial GOX enzyme. This enzyme rapidly converts glyphosate to AMPA, preventing the herbicide from reaching lethal concentrations at its target site.

Glyphosate N-acetyltransferase (GAT): Other GR crops have been engineered with a bacterial gat gene. The GAT enzyme inactivates glyphosate by acetylating it to form N-acetylglyphosate. oup.com This compound is not herbicidal and can be further metabolized.

In addition to enhanced metabolism, another common mechanism of resistance in GR crops is the presence of a modified EPSPS enzyme that is not sensitive to glyphosate. In some cases, reduced uptake and translocation also contribute to glyphosate resistance in certain weed biotypes.

Below is a table summarizing the key metabolic differences:

CharacteristicSusceptible PlantsGlyphosate-Resistant (GR) Crops
Rate of Glyphosate MetabolismSlowRapid (in metabolically-based resistance)
Primary MetaboliteAMPAAMPA or N-acetylglyphosate (depending on the resistance gene)
Mechanism of ActionInhibition of EPSPS by glyphosateDetoxification of glyphosate before it reaches the target site, or presence of an insensitive EPSPS
Outcome of Glyphosate ApplicationPlant deathSurvival and normal growth

Incorporation of Metabolites into Natural Plant Products

Once present in the soil, glyphosate can be absorbed by non-target plants. nih.gov The primary metabolite of glyphosate, aminomethylphosphonic acid (AMPA), is also taken up by plants. rsc.orgdtu.dk Studies on tea plants have shown that glyphosate absorbed by the roots can be metabolized to AMPA and subsequently transported to other parts of the plant, including the stems and leaves. nih.gov

The transformation of glyphosate to AMPA within the plant is a gradual process. In one study, the metabolic rate of glyphosate to AMPA in the whole tea plant increased from 0.19% on the third day to 5.89% by the 21st day. acs.org Although AMPA is formed, it generally represents a small fraction of the total glyphosate-related residues within the plant. acs.org The presence of these residues, including both the parent compound and its metabolites, has been detected in various crops. rsc.org The metabolism of glyphosate in genetically modified crops with the gat trait differs, leading to the formation of N-acetylglyphosate as the main metabolite. fao.org

Mammalian and Human Metabolism of Glyphosate

Absorption and Excretion Kinetics

In mammals, ingested glyphosate is only partially absorbed from the gastrointestinal tract. cdc.gov It is estimated that approximately 20% to 35-40% of an oral dose is absorbed. nih.gov The absorbed glyphosate is distributed throughout the body but does not tend to accumulate in specific tissues, although some accumulation in bones has been reported. cdc.gov

The elimination of glyphosate is relatively rapid. nih.gov Unabsorbed glyphosate is primarily excreted in the feces, constituting about two-thirds of an oral dose. cdc.gov The absorbed portion is quickly eliminated, mostly unchanged, through the urine. cdc.govnih.gov The urinary excretion of glyphosate follows a two-phase pattern, with a rapid phase half-life of six to nine hours and a slower phase lasting 18 to 33 hours. nih.gov Less than 1% of ingested glyphosate is metabolized to AMPA in mammals. cdc.gov In human case studies, urinary excretion of unchanged glyphosate ranged from 1% to 6% of the administered dose, while AMPA accounted for only 0.01% to 0.04%. nih.gov

Below is a table summarizing the toxicokinetic parameters for glyphosate and its metabolites found in human urine from a study of occupationally exposed individuals.

Table 1. Median Toxicokinetic Parameters of Glyphosate and its Metabolites in Human Urine

CompoundHalf-life (T1/2) in hoursTime to Max Concentration (Tmax) in hours
Methylamine5.06.0
Glyphosate (GLY)7.512.0
Formaldehyde9.012.0
Glyoxylic acid13.024.0
AMPA15.018.0
Sarcosine22.536.0
Data derived from a study on amenity horticultural workers. researchgate.net

Role of Human Microbiota in Metabolism

The shikimate pathway, which glyphosate targets in plants, is also present in many microorganisms, including those that constitute the human gut microbiota. nih.govbiorxiv.org This has led to investigations into whether the human microbiome can metabolize glyphosate. nih.gov Research suggests that a significant portion of the bacteria in the human gut, estimated at 54%, may be sensitive to glyphosate. nih.govbeyondpesticides.org

Some studies propose that the human microbiome might play a role in the metabolism of glyphosate. nih.govresearchgate.net However, evidence is conflicting. An in vitro study incubating human fecal microbiota with pure glyphosate found no evidence of degradation or the formation of AMPA, suggesting the human gut microbiome may be unable to metabolize it. nih.gov Despite this, the detection of various metabolites in human urine suggests that some form of metabolism occurs, though it is unclear if this is due to human enzymes, the microbiota, or a combination of both. nih.gov

Identification of Urinary Metabolites

Recent studies utilizing proton nuclear magnetic resonance (¹H-NMR) analysis have identified several metabolites of glyphosate in the urine of occupationally exposed individuals. nih.govresearchgate.netnih.goviapchem.org These findings provide evidence that glyphosate may undergo metabolism in humans. nih.govnih.goviapchem.org

The identified urinary metabolites include aminomethylphosphonic acid (AMPA), formaldehyde, sarcosine, glyoxylic acid, and methylamine. nih.govresearchgate.net The presence of these compounds suggests two potential degradation pathways. One pathway involves the cleavage of the C-N bond by glyphosate oxidoreductase, producing AMPA and glyoxylate. nih.gov AMPA can be further metabolized to methylamine. nih.gov The second pathway involves the formation of sarcosine, which can then be metabolized to glycine and formaldehyde. nih.gov

Table 2. Identified Urinary Metabolites of Glyphosate in Humans

MetabolitePotential Precursor/Pathway
Aminomethylphosphonic acid (AMPA)Primary metabolite from C-N bond cleavage of glyphosate. nih.gov
FormaldehydeFormed from the subsequent metabolism of sarcosine. nih.gov
SarcosineIntermediate in an alternative degradation pathway of glyphosate. nih.gov
Glyoxylic acidProduct of C-N bond cleavage of glyphosate. nih.gov
MethylamineFormed from the metabolism of AMPA. nih.gov
Source: Findings from ¹H-NMR analysis of urine from exposed workers. nih.govresearchgate.net

Environmental Fate and Ecological Impact Research

Environmental Persistence and Dissipation Mechanisms

The persistence of a chemical compound in the environment is determined by the rate at which it is broken down or removed through various dissipation mechanisms. For glyphosine, like its related compound glyphosate (B1671968), several processes influence its environmental longevity.

Soil Adsorption and Immobilization

This compound exhibits strong adsorption to soil particles, a characteristic that significantly influences its mobility and bioavailability in the terrestrial environment nih.govalanplewis.comnih.govencyclopedia.pub. This adsorption is primarily driven by the interaction of its phosphonic acid group with soil minerals, particularly iron and aluminum oxides and hydroxides nih.govnih.govencyclopedia.pubmassey.ac.nzhh-ra.org. The amount of clay, organic matter, and the pH of the soil also play a role in the extent of adsorption nih.govencyclopedia.pubmassey.ac.nznih.gov. Strong adsorption leads to the immobilization of this compound in the soil matrix, limiting its movement through the soil profile nih.govalanplewis.comnih.govencyclopedia.pubepa.gov. This strong binding can also affect the rate of microbial degradation by limiting the accessibility of the compound to microorganisms nih.govinvasive.org.

Microbial Degradation as a Primary Dissipation Route

Microbial degradation is considered the primary pathway for the dissipation of this compound in the environment alanplewis.cominvasive.orgorst.edubioone.org. Various soil and aquatic microorganisms, including bacteria and fungi, are capable of breaking down this compound nih.govmdpi.commdpi.comhh-ra.org. This biological process transforms the parent compound into less complex substances mdpi.com. The rate and extent of microbial degradation are influenced by factors such as soil type, temperature, moisture levels, and the composition and activity of the microbial community encyclopedia.pubinvasive.orgmdpi.combiotiquest.com.

Half-Life Dynamics in Soil and Water

The half-life of a compound is the time it takes for half of the initial concentration to degrade. The half-life of this compound in soil can vary widely depending on environmental conditions, with reported values for glyphosate (a structurally similar compound often studied alongside or in relation to this compound) ranging from a few days to several months invasive.orgorst.edubioone.orgbiotiquest.comwikipedia.org. A typical field half-life for glyphosate has been suggested to be around 47 days orst.edubiotiquest.comwikipedia.org. In water, the half-life of glyphosate is generally shorter than in soil, varying from a few days to several weeks invasive.orgorst.eduwikipedia.org. Sediment can act as a sink for this compound, and persistence in sediments may be longer than in the water column epa.govorst.eduwikipedia.org.

Here is a summary of reported half-life ranges for glyphosate in soil and water:

Environmental CompartmentHalf-Life Range (approximate)Typical Field Half-Life (Glyphosate)
Soil2 - 197 days orst.eduwikipedia.org47 days orst.edubiotiquest.comwikipedia.org
WaterFew days - 91 days orst.eduwikipedia.org7 - 14 days (aquatic) alanplewis.com

Mineralization Pathways and End Products (e.g., CO2, NH3, PO4^3-)

The microbial degradation of this compound can lead to its mineralization, the process by which organic compounds are completely broken down into inorganic end products. For glyphosate, two primary microbial degradation pathways have been identified: the aminomethylphosphonic acid (AMPA) pathway and the sarcosine (B1681465) pathway nih.govnih.govmdpi.comfrontiersin.org.

In the AMPA pathway, the C-N bond is cleaved, producing AMPA and glyoxylate (B1226380) nih.govnih.govfrontiersin.org. AMPA can be further degraded, eventually yielding inorganic phosphate (B84403) (PO4^3-) and potentially carbon dioxide (CO2) and ammonia (B1221849) (NH3) nih.govmdpi.commdpi.com.

In the sarcosine pathway, the C-P bond is cleaved, initially producing sarcosine and inorganic phosphate (PO4^3-) nih.govmdpi.comfrontiersin.orgmdpi.commdpi.com. Sarcosine can then be further metabolized to glycine (B1666218), which can be used by other organisms, and ultimately mineralized to CO2 and NH3 mdpi.commdpi.com.

Studies on glyphosate indicate that both pathways can occur, and the end products of complete mineralization typically include CO2, NH3, and PO4^3- mdpi.comepa.govalanplewis.com.

Leaching and Runoff Potential into Aquatic Systems

Despite its high water solubility, the strong adsorption of this compound to soil particles generally limits its leaching potential into groundwater alanplewis.comnih.govnih.govepa.govorst.eduwho.int. However, transport into aquatic systems can occur through surface runoff, particularly when heavy rainfall events follow application, carrying soil particles to which this compound is adsorbed nih.govepa.govepa.govwho.intresearchgate.netamelica.orgalanplewis.com. Direct application near water bodies or spray drift can also lead to its presence in aquatic environments epa.govepa.govwho.intresearchgate.netalanplewis.com. While this compound can dissipate from the water column through adsorption to sediments and microbial degradation, its presence in surface waters and sediments is a potential concern nih.govepa.govorst.eduwikipedia.orgepa.gov.

Volatilization Negligibility

This compound is considered to have low volatility invasive.org. Its low vapor pressure suggests that volatilization from soil or water surfaces is not a significant dissipation pathway epa.govinvasive.orgorst.eduepa.govalanplewis.com. Studies on glyphosate also indicate that it is non-volatile and stable in air, and volatilization is not expected to be significant due to its low vapor pressure and ionic state in water epa.govinvasive.orgorst.eduepa.govalanplewis.comumn.edu. While some herbicide formulations containing amines alongside glyphosate might exhibit amine volatilization, this is distinct from the volatility of this compound itself acs.org.

Subject: Information Regarding the Chemical Compound this compound

This article focuses on the chemical compound this compound, a plant growth retardant. While information on its environmental fate and ecological impact, particularly concerning soil and aquatic ecosystems as detailed in the provided outline, is limited in the available research, this report summarizes the currently accessible data on this compound and provides its key identifiers.

This compound is identified as a tertiary amino compound derived from glycine, featuring two N-phosphonomethyl substituents. It functions as a plant growth retardant and has been historically used on crops such as sugar beet and sugarcane to enhance sucrose (B13894) storage by inhibiting fiber production. nih.govwikipedia.org First registered in 1972, its use is now considered largely obsolete. wikipedia.org

Chemically, this compound is characterized as a colorless solid with a molecular formula of C₄H₁₁NO₈P₂ and a molar mass of 263.079 g·mol⁻¹. wikipedia.org It is soluble in water at a concentration of 350 g/L. wikipedia.org

Detailed research specifically on the environmental fate and ecological impact of this compound, particularly concerning its effects on soil microbial communities, soil biological activity, nitrogen cycling processes, interactions with beneficial soil microbes, and impacts on aquatic ecosystems including phytoplankton and microalgae growth and development, is not extensively available in the provided search results. The majority of the research found pertains to Glyphosate, a different chemical compound, despite some structural similarities.

Effects on Aquatic Ecosystems

Toxicity to Marine and Freshwater Invertebrates

Studies have investigated the effects of glyphosate on both marine and freshwater invertebrates. Research indicates that glyphosate can have detrimental effects on marine invertebrates. For example, exposure to environmentally realistic concentrations of glyphosate has been shown to induce significant changes in gene expression in the Mediterranean mussel (Mytilus galloprovincialis), impacting key biological processes such as energy metabolism and cell signaling consensus.app. A review also highlighted that glyphosate and its commercial formulations can markedly affect the biological responses of marine invertebrates, particularly under chronic exposure conditions consensus.appmdpi.com. Acute toxicity tests generally suggest that high concentrations, not typically found in the environment, are lethal to marine invertebrates, but long-lasting experiments indicate that glyphosate can significantly affect their biological responses mdpi.com.

In freshwater environments, studies on the cladoceran Daphnia magna and the rotifer Lecane quadridentata have evaluated the toxicity of both pure glyphosate and commercial formulations. A commercial formulation (Faena®) was found to be more toxic to L. quadridentata than pure glyphosate, and slightly more toxic to D. magna in acute toxicity tests researchgate.net. Inhibition of esterase activity in L. quadridentata was identified as a sensitive endpoint, with a significantly lower effective concentration (EC50) compared to the lethal concentration (LC50) researchgate.net. Daphnia magna has been a commonly studied species, with 48-hour LC/EC50 values for mortality/immobilization ranging widely ccme.ca. Other freshwater invertebrates like the midge Chironomus plumosus have shown varying sensitivities ccme.ca.

Effects on Fish and Aquatic Animals (e.g., neurotoxicity, gill microbiome alterations in zebrafish and rainbow trout)

Glyphosate exposure has been shown to affect fish and other aquatic animals, with research highlighting effects such as neurotoxicity and alterations to the gill microbiome consensus.appmdpi.com. Studies on zebrafish (Danio rerio) have indicated that even low concentrations of glyphosate can induce neurotoxicity, leading to increased anxiety and oxidative stress consensus.app. Research has also focused on the impact of glyphosate on the gill microbiome of rainbow trout (Oncorhynchus mykiss). Chronic exposure to glyphosate altered the gill microbiome in rainbow trout, resulting in decreased microbial diversity and disrupted microbial interactions consensus.appnih.govifremer.fr. These findings suggest that glyphosate could affect the microbiota associated with aquaculture fish nih.govifremer.fr.

Beyond neurotoxicity and microbiome alterations, glyphosate and its formulations have been linked to other effects in fish, including oxidative stress, immunotoxicity, and cardiotoxicity mdpi.comacs.org. Short-term exposures have been shown to alter levels of cellular antioxidants and induce oxidative damage in various fish species acs.org. While some studies suggest that fish are relatively insensitive to the acute toxicity of technical-grade glyphosate, commercial formulations are often found to be more toxic, likely due to the presence of surfactants acs.orgontariosportsman.com.

Amphibian Responses to Glyphosate Exposure (e.g., mortality, morphological changes, gonadal abnormalities)

Amphibians are particularly susceptible to the effects of contaminants in aquatic environments due to their life cycle dependence on water bodies ontariosportsman.com. Experimental studies with tadpoles have demonstrated that commercial glyphosate formulations can negatively affect different amphibian species, impacting their survival through changes in behavior, anomalies, and morphological malformations researchgate.net.

Research on species like the Northern Leopard frog (Rana pipiens) has shown that chronic exposure to environmentally relevant concentrations of glyphosate formulations can lead to decreased snout-vent length at metamorphosis, increased time to metamorphosis, tail damage, and gonadal abnormalities ontariosportsman.compan-international.org. These effects may be partly attributed to the disruption of hormone signaling ontariosportsman.com. Studies have also observed morphological changes in tadpoles, such as relatively deeper tails, which appeared to mimic adaptive changes induced by the presence of predators, suggesting that the herbicide might be activating developmental pathways used for antipredator responses beyondpesticides.org.

While technical-grade glyphosate may not show lethal effects on amphibian larvae in some studies, commercial formulations have been found to be more toxic, with the surfactants present in these formulations often implicated in the increased toxicity ontariosportsman.comalanplewis.com. Morphological abnormalities, including oral abnormalities and edema, have been observed after exposure to both technical-grade glyphosate and commercial formulations in species like the South-American Creole frog (Leptodactylus latrans) alanplewis.com.

Here is an example of how data on amphibian responses could be presented in an interactive table format:

Interactive Table: Selected Amphibian Responses to Glyphosate Exposure

SpeciesExposure TypeObserved EffectsPotential MechanismSource
Rana pipiensChronicDecreased snout-vent length, increased metamorphosis time, tail damage, gonadal abnormalitiesHormone signaling disruption ontariosportsman.compan-international.org
Rana sylvaticaSublethalReduced movement, impaired anti-predator responseNot specified pan-international.org
Scinax nasicusNot specifiedCraniofacial/mouth deformities, eye abnormalities, bent tailsNot specified pan-international.org
Leptodactylus latransAcute/SublethalMorphological abnormalities (oral, edema), affected swimming activity (formulation)Not specified alanplewis.com

Note: In a live interactive table, users could potentially sort by columns, filter by species or effect, and click on rows for more detailed study information.

Effects on Terrestrial Non-Target Organisms

The impact of glyphosate extends to terrestrial non-target organisms, affecting vegetation, insects, and potentially having long-term consequences in ecosystems like forests.

Impact on Non-Target Vegetation (e.g., reduced flowering, altered growth responses, susceptibility to pathogens)

Glyphosate is a broad-spectrum herbicide designed to kill plants by inhibiting the shikimate pathway nature.scot. However, non-target vegetation can be exposed through spray drift or residues in soil, leading to various adverse effects researchgate.net. Studies have shown that glyphosate can cause lethal or sublethal effects in a wide range of non-target native plant species researchgate.netresearchgate.net.

Observed impacts include phytotoxicity, growth reduction, and altered growth responses researchgate.netresearchgate.net. Even at doses significantly lower than recommended field application rates, glyphosate can cause severe phytotoxicity or death in sensitive species and lead to growth reduction in many others researchgate.netresearchgate.net. The sensitivity of plants can vary depending on the species, developmental stage, and historical exposure to glyphosate in the landscape researchgate.net.

Glyphosate can also affect flowering. Assuming that delays and reductions in floral abundance are general responses to glyphosate exposure, this could disturb plant-pollinator interactions and shift flowering times mst.dk. Furthermore, glyphosate residues in soil may indirectly alter plant interactions by affecting core biochemical pathways and potentially influencing their susceptibility to pathogens frontiersin.org. Glyphosate has been shown to interfere with the uptake of essential minerals in agricultural crops, and while less studied in forests, it could have similar implications researchgate.net.

Effects on Insect Populations and Behavior

Research indicates that glyphosate can have various effects on insect populations and behavior. Studies have suggested cognitive impacts on insect species, such as affecting the learning abilities of bees and increasing the time it takes them to find their hives, which could have long-term consequences for colony health ehn.org.

Glyphosate has also been shown to affect the behavior and survival of other arthropods, including spiders plos.org. In mosquito larvae, exposure to glyphosate amounts similar to environmental levels resulted in slower learning of the difference between dangerous and non-dangerous shadows ehn.org.

Furthermore, glyphosate can impact insect immune systems. Studies on the greater wax moth (Galleria mellonella) and the mosquito Anopheles gambiae suggest that glyphosate can weaken their immune responses by inhibiting melanin (B1238610) production, a key component of insect immunity plos.orgjhu.edu. This inhibition could render insects more susceptible to microbial pathogens, potentially contributing to declines in insect populations plos.org. Glyphosate may also perturb the microbial composition of insect guts, further impacting their health and potentially their ability to resist infections ehn.orgplos.org.

A study on soil arthropods in a non-organic tomato system observed varying effects from glyphosate application, including reductions in some insect and other arthropod populations collected via pitfall traps, while increasing insect populations and total soil arthropods collected via Berlese funnel. Mite populations showed differing responses depending on the collection method researchgate.net.

Here is an example of how data on insect responses could be presented in an interactive table format:

Interactive Table: Selected Insect Responses to Glyphosate Exposure

OrganismObserved EffectsPotential ImpactSource
BeesAffected learning, increased homing timeLong-term consequences for colony health ehn.org
Aedes aegypti (larvae)Slower learning of shadowsImpacts on food source for other animals ehn.org
Galleria mellonellaReduced survival after fungal infection, decreased melanized nodule sizeIncreased susceptibility to pathogens plos.org
Anopheles gambiaeIncreased parasite burden, altered survival, perturbed gut microbiota compositionIncreased susceptibility to pathogens, potential impact on disease transmission plos.orgjhu.edu
Soil ArthropodsVaried population changes (reductions/increases depending on group and method)Altered soil ecosystem functions researchgate.net

Note: In a live interactive table, users could potentially sort by columns, filter by organism or effect, and click on rows for more detailed study information.

Long-term Ecological Impacts in Forest Ecosystems

The long-term ecological impacts of glyphosate-based herbicide use in forest ecosystems are a subject of ongoing research unbc.camdpi.com. In forestry, glyphosate is applied to manage vegetation that competes with commercially valuable tree species frontiersin.org.

While some studies suggest that glyphosate is generally non-persistent in soils and susceptible to rapid microbial degradation in forest environments, its persistence in the upper organic layers of forest soils has been noted researchgate.netmdpi.comwur.nl. Glyphosate residues have even been found in some forest plant tissues years after application, raising questions about potential cumulative sublethal exposure for foraging wildlife frontiersin.org.

The impact on plant communities in forests can be significant. Glyphosate application can lead to drastic changes in vegetation composition and a loss of biodiversity in native forest relicts embedded within agricultural landscapes researchgate.netresearchgate.net. This alteration of vegetation can, in turn, lead to changes in soil water availability, temperature, ion flow, and exposure to solar radiation for surviving plants, all of which can influence nutrient availability and uptake frontiersin.org.

Although direct toxic effects of glyphosate on animals in forests are generally considered to require higher doses than typically encountered, indirect effects through changes in ecosystems or food resources are possible researchgate.netmdpi.com. The alteration of plant communities can have cascading effects on soil fauna biodiversity mst.dk.

Research is needed to fully understand the sub-lethal, long-term effects of glyphosate at rates used in forest operations and to differentiate glyphosate's effects from those of other additives in commercial formulations mdpi.com. The potential for glyphosate to form complexes with metal ions in soil and water could also alter the bioavailability of metals, although the significance of this effect on metal bioavailability in forest soils is still being investigated frontiersin.org.

Toxicological Research and Health Implications

Cellular and Molecular Toxicological Profiles

Induction of Oxidative Stress and Inflammation in Cells and in vivo Models

Exposure to glyphosate (B1671968) and its formulations has been linked to the induction of oxidative stress and inflammation in various cell types and animal models. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. nih.gov This imbalance can lead to damage to lipids, proteins, and DNA, and trigger inflammatory processes. nih.govnih.gov

In animal studies, rats administered with glyphosate or its commercial formulation, Roundup, showed evidence of oxidative stress in hepatic tissue, characterized by a significant depletion of glutathione (B108866) (GSH) and increased lipid peroxidation. nih.gov Research on farmers exposed to glyphosate also revealed a significant increase in serum malondialdehyde (MDA), a marker of lipid peroxidation, and a decrease in serum GSH levels. nih.gov The loss of glutathione is thought to result from its role in the breakdown of glyphosate via the enzyme glutathione S-transferase. nih.gov

In vitro studies support these findings. Glyphosate has been shown to induce strong oxidative stress in the U-937 human cell line, leading to a four-fold increase in MDA concentration compared to control groups. nih.gov Other studies have demonstrated that glyphosate exposure can trigger inflammatory responses across various cell populations and may impair normal inflammation pathways. researchgate.net This induction of oxidative stress is considered a potential mechanism through which glyphosate may contribute to cellular damage and the development of pathologies. lastinghealth.com Studies suggest that the adjuvants present in glyphosate-based herbicides (GBHs) may be primarily responsible for the cytotoxic effects by inducing oxidative stress. mdpi.com

Cytotoxicity in Human Cell Lines (e.g., liver cells, PBMCs)

In studies on human peripheral blood mononuclear cells (PBMCs), both technical grade glyphosate and its Roundup formulation were found to be toxic. nih.gov However, the concentration required to induce 50% cell death (LC50) was substantially lower for Roundup, indicating higher toxicity. nih.gov Research has also shown that while pure glyphosate had no significant cytotoxic activity over a wide range of concentrations, various GBHs induced significant cell death and DNA damage at much lower concentrations. mdpi.comfrontiersin.org

Similar results have been observed in human liver cell lines, such as HepG2. In vitro studies demonstrated that both Roundup and pure glyphosate can induce cytotoxicity, ROS formation, and apoptosis at concentrations well below those used in agriculture. nih.gov Other research confirmed that adjuvants in GBH formulas, rather than glyphosate alone, induced cytotoxicity in liver (HepG2), lung (A549), and nerve (SH-SY5Y) cell lines. researchgate.net

Genotoxic Effects (e.g., chromosomal aberrations, DNA breaks)

The genotoxic potential of glyphosate, meaning its ability to damage genetic material, has been a subject of extensive research. Studies have investigated various endpoints, including chromosomal aberrations, sister chromatid exchange (SCE), DNA breaks, and micronuclei formation.

Research on cultured human lymphocytes found that while glyphosate did not cause significant chromosomal aberrations at the concentrations tested, it did induce a significant increase in the frequency of sister-chromatid exchange (SCE) at the highest concentration. nih.gov Other studies have reported that glyphosate is one of several pesticides that can cause DNA double-strand breaks (DSBs) in lymphocytes. wisnerbaum.com Such breaks can lead to chromosomal alterations that are a concern for the development of certain cancers like lymphoma. wisnerbaum.com

In plant models, such as the root tip cells of Vicia faba, glyphosate herbicides were found to induce various chromosomal aberrations, including stickiness, breaks, and c-mitosis, with the total number of aberrations increasing with the herbicide concentration. Studies in fish have also shown that exposure to a glyphosate-based herbicide caused an increased incidence of chromosomal aberrations, DNA damage as detected by the comet assay, and the formation of micronuclei. nih.gov

Micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division, are another indicator of genotoxic events. frontiersin.org In human peripheral white blood cells, pure glyphosate was found to have a weak but detectable genotoxic effect, causing a significant increase in micronuclei frequency at high concentrations. frontiersin.org In contrast, the tested glyphosate-based herbicide formulations exhibited more pronounced genotoxic damage. frontiersin.org

Interference with Estrogen Pathways

A growing body of evidence suggests that glyphosate and its formulations can act as endocrine disruptors by interfering with estrogen signaling pathways. bohrium.com Some studies have demonstrated that environmentally relevant concentrations of glyphosate can promote the transcriptional activity of estrogen responsive elements (ERE) and stimulate the in vitro growth of hormone-dependent breast cancer cells (T47D). nih.gov This proliferative effect was reportedly nullified by an estrogen receptor (ER) inhibitor, supporting the hypothesis of an estrogenic mode of action. nih.gov

Glyphosate has been shown to mimic the effects of estradiol (B170435) in estrogen-sensitive breast cancer cell lines, promoting estrogen receptor alpha (ERα) phosphorylation and transcriptional activity. researchgate.net Further research indicates that glyphosate can induce cell growth in ERα-positive cholangiocarcinoma cells through a non-genomic estrogen receptor/ERK1/2 signaling pathway. researchgate.net This suggests that glyphosate may act as a xenoestrogen, an external compound that mimics the effects of estrogen. bohrium.com

While some studies did not find hormonal activity for technical-grade glyphosate, others suggest that its gene activation is mediated by a non-ligand binding mechanism. nih.gov Glyphosate-based herbicides have also been found to affect canonical pathways in both estrogen-receptor-positive and estrogen-receptor-negative breast cancer cell lines, indicating that interference with cell proliferation may also occur through pathways unrelated to the estrogen receptor. nih.gov

Carcinogenicity Research

Associations with Other Cancer Types (e.g., multiple myeloma, pancreatic, thyroid, testicular cancers)

The potential association between glyphosate exposure and various forms of cancer remains a subject of extensive scientific research and debate. While some regulatory bodies maintain that glyphosate is unlikely to pose a carcinogenic threat to humans, other international agencies and independent studies have suggested possible links to several cancer types. nih.gov

Pancreatic Cancer: Several studies suggest a potential association between glyphosate exposure and an increased risk of pancreatic cancer. pintas.com French studies identified an elevated risk for pancreatic cancer associated with the cumulative quantity of pesticides used, specifically naming glyphosate as one of the substances of concern. medscape.com Other population-based research in the U.S. also found that the frequent use of glyphosate was associated with a higher risk of pancreatic cancer, among other cancers. medicalnewstoday.combeyondpesticides.org The International Agency for Research on Cancer (IARC) has also cited animal studies that showed an elevated risk of pancreatic islet cell adenoma. nih.gov

Thyroid Cancer: Research has indicated a possible link between pesticide exposure and an increased risk of thyroid cancer. legalexaminer.comucla.edu A study led by researchers from UCLA found that residential exposure to certain agricultural-use pesticides, including glyphosate, was associated with a higher risk of thyroid cancer. ucla.edubeyondpesticides.org Some pesticides are known to be mutagens or can alter thyroid hormone production, which has been associated with thyroid cancer risk. ucla.edubeyondpesticides.org Epidemiological studies have also associated glyphosate with an increased risk for thyroid diseases, particularly hypothyroidism. nih.gov

Testicular Cancer: The impact of glyphosate on testicular health has been investigated in various studies. In vitro research on mature rat testicular cells demonstrated that glyphosate-based herbicides and glyphosate alone could induce cell death through necrosis and apoptosis. researchgate.net At lower, non-toxic concentrations, these substances were found to decrease testosterone (B1683101) levels. researchgate.net Studies suggest that glyphosate may act as an endocrine disruptor and induce oxidative stress, leading to testicular damage. researchgate.net While broader studies have linked certain endocrine-disrupting pesticides to an increased risk of testicular cancer, the direct epidemiological link specifically to glyphosate remains an area of ongoing research. beyondpesticides.org

Table 1: Summary of Epidemiological Findings on Glyphosate and Cancer Risk
Cancer TypeKey Research FindingsCitation(s)
Multiple Myeloma Meta-analyses show mixed results; some find no overall increased risk, while others report a marginally significant positive association. nih.govnih.govalanplewis.com
Pancreatic Cancer Studies in France and the U.S. associate cumulative glyphosate use with an increased risk of pancreatic cancer. medscape.commedicalnewstoday.combeyondpesticides.org
Thyroid Cancer A UCLA study linked residential exposure from agricultural use of pesticides, including glyphosate, to an increased risk. Other studies note associations with thyroid diseases. legalexaminer.combeyondpesticides.orgnih.gov
Testicular Cancer In vitro studies show glyphosate can cause testicular cell death and disrupt testosterone production. Epidemiological links are still under investigation. researchgate.net

In vitro and Genetic Toxicity Tests

The genotoxicity of glyphosate—its potential to damage genetic material (DNA)—has been evaluated in numerous in vitro (test tube) and in vivo (living organism) studies, with conflicting results. alanplewis.com

Several studies have reported evidence of genotoxicity. Using the comet assay, a method to detect DNA damage in individual cells, researchers have observed that glyphosate can induce genetic damage in human cells, including lymphocytes and fibrosarcoma cells, as well as in the cells of other organisms like fish and plants. nih.govresearchgate.netmdpi.comrevistabiomedica.org Some studies found that glyphosate increased the frequency of chromosomal aberrations and micronuclei in cultured human lymphocytes, indicating clastogenic (chromosome-breaking) and/or aneugenic (affecting chromosome number) effects. alanplewis.com Positive results for DNA damage have also been reported in mice. researchgate.net

Conversely, a significant body of research, including many regulatory studies, has found no evidence of genotoxicity. tandfonline.com The U.S. National Toxicology Program (NTP) conducted a series of genetic toxicity tests, including the bacterial reverse mutation (Ames) assay and an in vitro micronucleus assay in human TK6 cells, and concluded that it is unlikely glyphosate could cause cancer through a genotoxic mechanism that permanently damages DNA. nih.gov A comprehensive review of genotoxicity studies concluded that there is an overwhelming preponderance of negative results in core assays like the bacterial reversion test and in vivo mammalian micronucleus and chromosomal aberration tests. tandfonline.comresearchgate.net

Some researchers suggest that the positive findings for DNA damage tend to occur at high or toxic dose levels and may be a result of cytotoxicity (cell death) rather than a direct interaction between glyphosate and DNA. tandfonline.comresearchgate.net

Table 2: Selected In Vitro and Genetic Toxicity Test Results for Glyphosate
Assay TypeTest System/OrganismFindingCitation(s)
Comet AssayHuman Lymphocytes, O. niloticus erythrocytes, Tradescantia nucleiSignificant genetic damage observed in all cell types, both in vivo and in vitro. nih.gov
Comet AssayHuman Hep-2 cellsGenotoxic at concentrations from 3.00 to 7.50 mM. researchgate.net
Chromosomal Aberration & Micronucleus AssayHuman LymphocytesFrequencies of chromosomal aberrations and micronuclei significantly increased at concentrations of 0.025 µg/mL and higher. alanplewis.com
Micronucleus Test (in vivo)Mouse bone marrowNo clastogenic effects found for glyphosate or its formulated product. wisnerbaum.com
Bacterial Reverse Mutation (Ames) AssaySalmonella typhimuriumNo evidence of gene mutations. nih.gov
In Vitro Micronucleus & DNA Damage AssaysHuman TK6 cellsUnlikely that glyphosate causes cancer through a genotoxic mechanism. nih.gov

Role of Co-formulants and Adjuvants in Toxicity

Polyoxyethylene Amines (POEAs) and Enhanced Toxicity

Among the most common and studied co-formulants in glyphosate formulations are surfactants known as Polyoxyethylene Amines (POEAs). nih.gov Research has consistently demonstrated that POEAs are significantly more toxic than glyphosate alone. nih.gov Studies have found that some POEAs exhibit toxicities 4 to 50 times higher than glyphosate in mammals and 10 to 60 times higher in aquatic organisms. researchgate.net

In vitro studies on human cell lines have shown that POEA and GBHs containing it are far more cytotoxic than pure glyphosate. nih.govuel.ac.uk For example, one study found that the POEA in the RangerPro formulation caused necrosis (cell death) in human intestinal and liver cell lines, a toxic effect not observed with glyphosate alone. uel.ac.uk The toxicity of some commercial formulations has been shown to be up to 1,000 times greater than that of glyphosate by itself, with the toxicity being proportional to the concentration of ethoxylated surfactants like POEA. nih.gov Beyond cytotoxicity, POEAs have also been identified as potential endocrine disruptors. nih.govnih.govresearchwithrutgers.com

Advanced Analytical Methodologies for Glyphosate Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture. Various chromatographic techniques have been extensively applied to the analysis of polar pesticides like glyphosate (B1671968), and these methods would be the logical starting point for the analysis of glyphosine.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally unstable compounds. One available method demonstrates the separation of this compound from glufosinate (B12851) and glyphosate using a Newcrom B mixed-mode column. sielc.com This technique utilizes a mobile phase gradient of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer. helixchrom.com

However, detailed research findings, including validation data, limits of detection (LOD), and limits of quantification (LOQ) specific to this compound using HPLC with various detectors, are not extensively documented in the reviewed literature. For the closely related compound glyphosate, HPLC methods often require a derivatization step to enhance detection by UV-Vis or fluorescence detectors, as the native molecule lacks a suitable chromophore. pickeringlabs.comnepjol.infonih.govscielo.brnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it a preferred method for trace analysis of polar compounds. While LC-MS/MS is a primary tool for glyphosate analysis, acs.orgasianpubs.org specific applications detailing the direct analysis of this compound are not widely reported.

The challenges in analyzing underivatized glyphosate, such as poor retention on conventional reversed-phase columns, are likely to be similar for this compound due to its presumed polar nature. lcms.czrestek.com Method development for this compound would likely explore similar solutions, such as the use of specialized columns or derivatization. acs.orgasianpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of phosphonate (B1237965) compounds like glyphosate and presumably this compound, a derivatization step is mandatory to convert them into more volatile forms suitable for GC analysis. nih.gov

Common derivatization approaches for glyphosate involve esterification followed by acylation. tandfonline.comuzh.ch Research has been conducted on the GC-MS analysis of glyphosate samples through derivatization, where this compound has been identified as a potential impurity. tandfonline.com One study noted that the degradation of this compound might occur during the derivatization process. tandfonline.com However, comprehensive GC-MS or GC-MS/MS methods validated specifically for the quantification of this compound in various matrices are not readily found in the literature. nih.govoup.com

Ion Chromatography-Mass Spectrometry (IC-MS/MS)

Ion chromatography (IC) is an effective technique for separating ionic species. The coupling of IC with tandem mass spectrometry (IC-MS/MS) provides a powerful tool for the direct analysis of polar anionic pesticides without the need for derivatization. thermofisher.comchromatographytoday.comthermofisher.com This technique has been successfully applied to the analysis of glyphosate and its metabolite, aminomethylphosphonic acid (AMPA). thermofisher.comthermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is well-suited for the separation of highly polar compounds. nih.govresearchgate.netakjournals.comresearchgate.netakjournals.com HILIC provides an alternative to reversed-phase chromatography, where polar analytes like glyphosate often exhibit poor retention. lcms.czrestek.com

The use of HILIC columns, sometimes in a mixed-mode with ion exchange, has been explored for the analysis of glyphosate and other polar contaminants. lcms.czrestek.com This approach could be readily adapted for the analysis of this compound. However, dedicated studies focusing on the optimization and application of HILIC for the specific determination of this compound are not prevalent in the reviewed scientific literature.

Spectroscopic Techniques

While chromatographic techniques are primarily used for separation and quantification, spectroscopic methods can be employed for structural elucidation and as detection methods in chromatography. For a compound like this compound, mass spectrometry, as discussed in the sections above, is the most critical spectroscopic technique, providing mass-to-charge ratio information that aids in identification and quantification.

Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, would be invaluable for the definitive structural confirmation of this compound standards. Infrared (IR) spectroscopy could provide information about the functional groups present in the molecule. However, the application of these spectroscopic techniques for the routine analysis of this compound in complex samples is not documented in the reviewed literature. Their primary role would be in the initial characterization of the pure substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Triple Resonance Isotope EDited NMR Spectroscopy - TRIED)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantification of molecules. For complex analyses of phosphonates like this compound, advanced NMR techniques are often required. Triple Resonance Isotope Edited (TRIED) NMR spectroscopy has been developed to detect and examine minute levels of glyphosate metabolites in microbial soil isolates. tandfonline.com This technique utilizes stable isotopic labeling with 13C and 15N, allowing for the detection of multiple metabolites simultaneously in crude matrices at submicrogram levels. tandfonline.com

The TRIED method represents a significant improvement over earlier techniques, capable of detecting as little as 500 ng of a triply labeled compound in a complex sample within hours. tandfonline.com Given the structural similarities between this compound and glyphosate, it is scientifically plausible that TRIED NMR could be adapted for detailed metabolic studies of this compound, provided that appropriately labeled isotopes of the compound are available. This would enable researchers to trace the metabolic fate of this compound in various systems with high specificity and sensitivity.

Immunoassay Techniques (e.g., Enzyme-Linked Immunosorbent Assay - ELISA)

Immunoassay techniques, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and cost-effective method for screening a large number of samples. acs.org These assays are based on the specific recognition of a target molecule by antibodies. goldstandarddiagnostics.com

While many ELISA kits are designed for glyphosate, some exhibit cross-reactivity with structurally related compounds, including this compound. eurofins.comnih.gov Polyclonal antisera developed for glyphosate have been shown to cross-react with this compound. nih.gov This allows for the detection of this compound, although typically with lower sensitivity compared to the primary target, glyphosate. The direct competitive ELISA format involves the sample being derivatized and then competing with an enzyme-labeled conjugate for a limited number of antibody binding sites. goldstandarddiagnostics.comgoldstandarddiagnostics.com The resulting color intensity is inversely proportional to the concentration of the target analyte in the sample. goldstandarddiagnostics.comeurofins.com

The specificity and sensitivity of a commercial glyphosate ELISA kit for this compound have been documented, as shown in the table below.

Table 1: Cross-Reactivity of a Glyphosate ELISA with this compound Data sourced from Eurofins Abraxis Glyphosate ELISA Kit documentation. eurofins.com

CompoundLeast Detectable Dose (LDD) in ppbConcentration for 50% Inhibition in ppb
Glyphosate0.050.5
This compound503000
Glufosinate200070,000
AMPA35,000> 1,000,000

This data indicates that while the ELISA method can detect this compound, its sensitivity is significantly lower than for glyphosate, with a detection limit 1000 times higher. eurofins.com

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical for the analysis of polar compounds like this compound, especially when dealing with complex matrices. These steps aim to extract, clean, and concentrate the analyte before instrumental analysis, often involving derivatization to improve its chromatographic behavior and detectability.

Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. affinisep.com For polar pesticides like this compound and its analogues, specialized SPE cartridges are employed. affinisep.comaffinisep.com For instance, molecularly imprinted polymer (MIP) phases have been developed that selectively clean and concentrate glyphosate, its metabolite AMPA, and glufosinate from various matrices prior to HPLC analysis, often without the need for derivatization. affinisep.comgilson.com The process typically involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the target analytes. This technique is effective for complex matrices such as food, feed, and water. affinisep.com

A significant challenge in analyzing compounds like this compound by mass spectrometry is their low proton affinity and poor chromatographic retention. Chemical derivatization can overcome these issues. In situ Trimethylation Enhancement using Diazomethane (iTrEnDi) is a novel technique that converts analytes into their permethylated products. acs.org This method generates gaseous diazomethane, which then reacts with the analyte. nih.govacs.org The technique has been successfully applied to glyphosate and AMPA, resulting in quantitative yields of their permethylated products. acs.org This derivatization significantly improves chromatographic behavior and boosts sensitivity in HPLC-MS analysis. acs.orgresearchgate.net Given that this compound possesses similar functional groups amenable to methylation, the iTrEnDi technique holds strong potential for enhancing its analysis.

The derivatization of this compound and related compounds into their permethylated products directly enhances their detectability in mass spectrometry. The iTrEnDi process, for example, converts glyphosate and AMPA into [GLYTr]+ and [AMPATr]+, respectively. acs.org This modification leads to a substantial increase in HPLC-MS-based sensitivity, with reported improvements of 12 to 340-fold compared to their underivatized counterparts. acs.org The permethylation improves chromatographic retention and increases signal intensity during mass spectrometric detection. nih.gov This strategy effectively addresses the inherent analytical difficulties associated with these polar phosphonates, enabling lower detection limits, with demonstrated limits for derivatized glyphosate and AMPA at 0.99 ng/L and 1.30 ng/L, respectively. acs.org

Matrix-Specific Analytical Challenges and Solutions

The analysis of this compound is complicated by the diverse and complex nature of the matrices in which it may be found. Each matrix presents unique challenges, such as interfering compounds and low analyte concentrations, requiring tailored analytical solutions. While specific literature for this compound is scarce, the extensive research on the analogous compound glyphosate provides a clear framework for addressing these challenges.

Table 2: Matrix-Specific Challenges and Analytical Solutions for Polar Phosphonates Solutions are primarily based on established methods for the structurally similar compound, glyphosate.

MatrixAnalytical ChallengesCommon Analytical Solutions
Blood/UrineComplex biological matrix, presence of salts and proteins, potential for matrix effects in MS analysis. nih.govresearchgate.netDilution of the sample, derivatization to enhance chromatographic properties, and use of LC-MS/MS for high specificity and sensitivity. nih.govresearchgate.net
MilkHigh fat and protein content which can interfere with extraction and analysis. pickeringlabs.comPrecipitation of proteins, liquid-liquid extraction to remove fats, followed by SPE cleanup and LC-MS/MS or ELISA. pickeringlabs.com
PlantsPresence of pigments, lipids, and other endogenous compounds that can interfere with the analysis. mdpi.comExtraction with water or acidified solvents, cleanup using SPE, and analysis by LC-MS/MS or immunoassay. mdpi.commdpi.com Sample dilution may be required for immunoassays. mdpi.com
SoilStrong adsorption to soil particles, presence of humic acids and minerals. mdpi.comalsenvironmental.co.ukExtraction with strong alkaline or acidic solutions, derivatization to improve volatility for GC-MS or retention for LC-MS/MS, SPE cleanup. mdpi.comalsenvironmental.co.uk
WaterLow concentrations, presence of dissolved organic matter and inorganic salts that can cause matrix suppression in MS. imt.rowaters.comDirect injection for high-sensitivity methods, pre-concentration using SPE, derivatization (e.g., with FMOC-Cl), followed by LC-MS/MS or ELISA. acs.orgwaters.comresearchgate.net
CerealsComplex matrix with high starch and protein content, requiring efficient extraction and cleanup. nih.govExtraction with water or a water/methanol mixture, cleanup with SPE or ultrafiltration, and analysis via LC-MS/MS.

For many of these matrices, a derivatization step is often employed to improve the chromatographic retention and sensitivity of the target analytes. The choice of extraction, cleanup, and analytical technique is highly dependent on the specific matrix and the required detection limits. imt.ro

Synthesis Pathways and Derivatization Studies

Industrial Synthesis Approaches

Industrial production of Glyphosine primarily relies on chemical synthesis routes that have been optimized for large-scale manufacturing. Several key approaches dominate the industrial landscape.

Glycine-Based Synthesis

The glycine-based synthesis route is a widely utilized industrial method for producing this compound, particularly prevalent in China. rsc.orggoogle.comresearchgate.net This process typically involves the reaction of glycine (B1666218), dimethyl phosphonate (B1237965) (DMPP), and paraformaldehyde. rsc.orggoogle.com The synthesis often proceeds via a Mannich-type reaction. rsc.orggoogle.com Glycine can be prepared through various methods, including the reaction of chloroacetic acid with ammonia (B1221849). rsc.org DMPP is commonly synthesized by the Arbuzov reaction between phosphorus trichloride (B1173362) (PCl₃) and anhydrous methanol. rsc.org

The glycine process can be almost a one-pot reaction, where paraformaldehyde undergoes depolymerization catalyzed by a tertiary amine in anhydrous methanol, followed by reaction with glycine and DMPP via the Mannich reaction. rsc.orggoogle.com Subsequent hydrolysis, often with concentrated aqueous hydrochloric acid, yields this compound. rsc.orggoogle.com This method is considered cost-effective and efficient, contributing significantly to global this compound production. google.comresearchgate.net

Iminodiacetic Acid (IDA) and N-(Phosphonomethyl)-iminodiacetic acid (PMIDA) Oxidation

Another major industrial pathway for this compound synthesis involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PMIDA), which is typically derived from iminodiacetic acid (IDA). rsc.orgwikipedia.orgbrown.eduepo.orgcatalysis.ruresearchgate.net

The synthesis of PMIDA often begins with IDA, formaldehyde (B43269), and phosphorus trichloride, reacting through a Mannich reaction. rsc.orgepo.org IDA itself can be produced via different methods, including the catalytic oxidation of diethanolamine (B148213) (DEA) or from hydrogen cyanide (HCN) and formaldehyde leading to iminodiacetonitrile (B147120) (IDAN), which is then hydrolyzed. rsc.org

The conversion of PMIDA to this compound is a crucial oxidation step. Various oxidants and catalysts have been explored for this transformation. Early methods utilized concentrated sulfuric acid, but these often involved harsh conditions and significant waste generation. google.com More environmentally favorable approaches involve oxidation with hydrogen peroxide catalyzed by transition metal salts, such as ferrous sulfate, vanadium salts, or manganese salts. google.comasianpubs.org Catalytic air or oxygen oxidation over noble metals or active carbon catalysts has also been developed, offering cleaner alternatives and high selectivity. rsc.orgepo.orgresearchgate.net For instance, studies have investigated the catalytic oxidation of PMIDA using supported transition metals, demonstrating the potential for effective conversion. asianpubs.org Research has also focused on optimizing conditions like temperature and pressure to enhance yield in PMIDA oxidation processes. asianpubs.org

Chloromethyl Phosphonic and Iminodiacetonitrile Routes

Other reported industrial and laboratory-scale synthesis methods include routes involving chloromethyl phosphonic acid and iminodiacetonitrile. researchgate.netorientjchem.orgorientjchem.orgscribd.comgoogle.com

The iminodiacetonitrile (IDAN) route involves the preparation of IDAN from hydrogen cyanide and formaldehyde, followed by hydrolysis to iminodiacetic acid (IDA). rsc.orgorientjchem.orgorientjchem.org This IDA can then be converted to PMIDA and subsequently oxidized to this compound, as described in Section 7.1.2. rsc.org

The chloromethyl phosphonic acid method involves the reaction of chloromethyl phosphonic dichloride, synthesized from phosphorus trichloride and paraformaldehyde, with glycine. google.com While these routes exist, some may present challenges such as high raw material costs or difficulties in raw material accessibility compared to the more widely adopted glycine or IDA/PMIDA oxidation pathways. researchgate.netscribd.com

Green Synthesis Methodologies

In response to growing environmental concerns associated with traditional chemical synthesis, significant efforts have been directed towards developing greener and more sustainable methods for this compound production. acs.orgresearchgate.net

Biocatalysis and Enzymatic Reactions

Biocatalysis, utilizing enzymes or microorganisms to catalyze chemical transformations, offers a promising avenue for green this compound synthesis. acs.orgconnectedpapers.comrsc.org Enzymes are known for their high efficiency, selectivity, and ability to operate under mild conditions (e.g., in water at ambient temperatures), which can minimize the use of harsh chemicals and reduce energy consumption. rsc.org

While research has explored enzymatic processes related to organophosphorus compounds and the degradation of this compound, direct enzymatic synthesis of this compound itself is an area of ongoing investigation. researchgate.netgoogle.comnih.govplos.org The application of biocatalysis in the synthesis of chemical products at an industrial scale is an emerging field within green chemistry. rsc.org

Synthetic Biology Approaches (e.g., Genetically Modified Microorganisms)

Synthetic biology offers innovative approaches for the sustainable production of chemicals, including this compound. acs.orgresearchgate.netagropages.comresearchgate.netnae.edu This involves engineering microorganisms to produce target compounds or their precursors through biological pathways. agropages.comresearchgate.netnae.edu

A notable development in this area is the use of genetically modified microorganisms, such as Streptomyces lividans, to produce aminomethylphosphonate (B1262766) (AMP). acs.orgresearchgate.netagropages.comresearchgate.netnih.gov AMP is a precursor molecule that can then be converted to this compound through efficient chemical processes. agropages.comnih.gov This synthetic biology-based semisynthesis approach leverages the metabolic capabilities of microorganisms to produce key intermediates from renewable resources, offering a greener alternative to purely chemical routes and potentially reducing hazardous byproducts. acs.orgresearchgate.netagropages.comnih.gov Research has focused on identifying the genes required for AMP biosynthesis and applying synthetic biology strategies to enhance AMP production in microbial hosts. researchgate.netagropages.comresearchgate.netnih.gov

Characterization of Glyphosate (B1671968) Derivatives and Impurities

The characterization of Glyphosate derivatives and impurities is crucial for assessing the purity of technical-grade products and understanding their environmental fate. Due to the high polarity and lack of strong chromophores or fluorophores in Glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), their direct analysis by standard chromatographic methods like HPLC-UV is challenging mdpi.comresearchgate.netmedcraveonline.com. Therefore, derivatization is frequently employed to facilitate their detection and quantification mdpi.comresearchgate.netmedcraveonline.comuts.edu.auscirp.orgnih.govresearchgate.netresearchgate.net.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detection techniques, are widely used for the characterization of Glyphosate and its related compounds mdpi.comresearchgate.netmedcraveonline.comuts.edu.auscirp.orgnih.govresearchgate.netresearchgate.net. Mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), provides high sensitivity and specificity for detection mdpi.comuts.edu.aunih.govresearchgate.net.

Common derivatization reagents used for Glyphosate and AMPA include 9-fluorenylmethyl chloroformate (FMOC-Cl) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) mdpi.commedcraveonline.comuts.edu.auscirp.orgnih.govresearchgate.netresearchgate.net. FMOC-Cl reacts with the amino group, forming a derivative detectable by UV or fluorescence detectors mdpi.commedcraveonline.comuts.edu.auresearchgate.net. BSTFA is used for silylation, making the compounds more volatile for GC analysis scirp.orgresearchgate.net.

Studies have demonstrated the effectiveness of these methods for analyzing Glyphosate and AMPA in various matrices. For instance, HPLC with FMOC derivatization and fluorescence or tandem mass spectrometry detection has been applied to analyze these compounds in water and food samples mdpi.commedcraveonline.comuts.edu.au. GC-MS methods often utilize silylation agents like BSTFA for derivatization scirp.orgresearchgate.net.

Relevant impurities found in technical-grade Glyphosate can include formaldehyde and N-Nitrosoglyphosate fao.orgfao.org. Specific analytical methods exist for the determination of these impurities, such as methods based on the reaction with Hantzsch reagent for formaldehyde analysis fao.org. N-acetyl glyphosate (Gly-A) is another derivative that is monitored, particularly in the context of genetically modified crops nih.govresearchgate.net.

Research findings highlight the performance characteristics of these analytical methods. For example, LC-MS/MS methods with FMOC derivatization have shown high sensitivity with low detection limits for Glyphosate and AMPA in various matrices mdpi.comuts.edu.aunih.gov.

Below is a table summarizing some reported analytical method performance data for Glyphosate and AMPA, illustrating the sensitivity achievable with derivatization and advanced detection techniques.

CompoundMethodDerivatization AgentMatrixDetection Limit (mg/kg)Reference
GlyphosateHPLC-FLD or HPLC-UVFMOC-ClVarious~0.5 mdpi.com
GlyphosateLC-MS/MSFMOC-ClWheat flour0.03–0.05 mdpi.com
GlyphosateHPLC-FLDDPCS-ClSoybean0.002 uts.edu.au
AMPAHPLC-FLDDPCS-ClSoybean0.001 uts.edu.au
GlyphosateLC-MS/MSFmoc-ClHoney0.001 nih.gov
AMPALC-MS/MSFmoc-ClHoney0.001 nih.gov
GlyphosateLC-MS/MS (with SPAD)MTBSTFASoybeans0.005 nih.gov
AMPALC-MS/MS (with SPAD)MTBSTFASoybeans0.005 nih.gov
Gly-ALC-MS/MS (with SPAD)MTBSTFASoybeans0.005 nih.gov

Note: SPAD refers to Solid-Phase Analytical Derivatization. nih.gov

These characterization methods are essential for monitoring the presence and levels of Glyphosate, its derivatives, and impurities in various samples, supporting regulatory compliance and environmental monitoring efforts.

Regulatory Science, Risk Assessment, and Policy Frameworks

Maximum Residue Limits (MRLs) and Food Safety

Maximum Residue Limits (MRLs) are the legal maximum allowable amounts of pesticide residues that may remain in or on food or feed when pesticides are applied correctly. eufic.org Regulatory authorities, such as the EPA and Health Canada, establish MRLs to ensure that dietary exposure to pesticide residues does not pose an unacceptable risk to human health. epa.govcanada.ca

MRLs for Glyphosate (B1671968) vary across different countries and for different crops. us.com For example, the MRL for Glyphosate in the EU is 0.1 mg/kg for most fresh plant foods, but higher limits exist for certain crops like dried beans, lentils, peas, and cereals. crop.zone In the United States and Canada, MRLs for Glyphosate on various commodities have been established and in some cases, proposed increases have been met with concerns. producer.comus.com While exceeding an MRL does not automatically mean food is unsafe, it can indicate non-compliance with good agricultural practices. eufic.org Regulatory bodies conduct health risk assessments when residues exceed MRLs to determine if there is a risk to human health. canada.ca

Methodologies in Regulatory Toxicology (e.g., "Modes of action," "adverse outcome pathways," "key characteristics")

Regulatory toxicology employs various methodologies to assess the potential hazards and risks of chemical substances. These methodologies include examining "modes of action" (MOA), which describe the sequence of events from the initial interaction of a chemical with a biological target to the resulting adverse outcome. "Adverse outcome pathways" (AOPs) are a structured way of representing this biological pathway leading to an adverse effect. Identifying "key characteristics" of a class of toxicants (e.g., carcinogens) helps in evaluating potential hazards even when full mechanistic data are not available.

Scientific and Regulatory Debates and Controversies

The regulatory status of Glyphosate has been marked by significant scientific and regulatory debates and controversies. nih.govnomoreglyphosate.nzmdpi.com These debates often center on the interpretation of scientific evidence, the methodologies used in risk assessment, and the influence of various stakeholders.

Influence of Industry-Sponsored Studies

Another significant point of contention is the alleged influence of industry-sponsored studies on regulatory decisions. Critics argue that regulatory agencies often rely heavily on data submitted by pesticide manufacturers, and that these studies may not be as transparent or as comprehensive as independent research. nih.govmdpi.comfrontiersin.orgcenterforfoodsafety.org Concerns have been raised about the accessibility of raw data from industry studies and the potential for bias in their design or interpretation. frontiersin.orgcenterforfoodsafety.org Some argue that the close ties between regulatory bodies and the pesticide industry can lead to assessments that favor continued market access for products. nih.govmdpi.com Conversely, industry representatives and some regulators maintain that all submitted data, regardless of the sponsor, are subject to rigorous scientific review and that regulatory decisions are based on the totality of the evidence. bayer.com

Comparison of International Regulatory Stances

The differing regulatory stances on Glyphosate across various countries and regions underscore the global nature of the debate. While agencies in the United States, Canada, and the European Union have largely concluded that Glyphosate is safe when used according to label instructions, the IARC's classification stands in contrast. who.intnih.goveuropa.eubayer.comeufic.orgorst.edugeneticliteracyproject.orggmoanswers.comlawbc.combund.deusrtk.orgcanada.cagnb.capublications.gc.caeuropa.eufrontiersin.orgapvma.gov.au Some countries have implemented restrictions or partial bans on Glyphosate use, even within the EU where the substance is approved. eufic.orgtodaysdietitian.com These variations in regulatory outcomes reflect differences in legislative frameworks (e.g., hazard-based vs. risk-based approaches), the interpretation of scientific data, public and political pressures, and potentially the influence of national interests. eufic.orggmwatch.orgnomoreglyphosate.nz The ongoing international discussions and reviews by bodies like the JMPR and collaborations between national agencies aim to harmonize approaches where possible, but significant differences in opinion and policy persist. apvma.gov.aufao.org

Policy Implications and Societal Considerations

Glyphosine, a plant growth regulator, was first registered for use in 1972 and was applied to sugar beet and sugarcane to inhibit fiber production and promote sucrose (B13894) storage. wikipedia.org Historical data indicates that 76,000 pounds of this compound were used in the United States in 1974. wikipedia.org However, the compound is now considered largely obsolete. wikipedia.org Consequently, current policy discussions and societal debates predominantly focus on other, more widely used, related compounds, such as glyphosate. The obsolescence of this compound means there is a lack of recent data and public discourse specifically addressing its contemporary regulatory status, risk assessments, or broader societal impacts.

Emerging Research Frontiers and Future Directions

Long-term Human Health Impacts and Epidemiological Cohort Studies

While extensive epidemiological studies have focused on glyphosate (B1671968) and its potential links to various health outcomes, research specifically on the long-term human health impacts of glyphosine and dedicated epidemiological cohort studies appear limited in the provided search results. Studies on glyphosate, a related compound, highlight the complexity of assessing long-term effects and the need for more comprehensive research, including epidemiological studies, to understand potential links to chronic diseases and microbiome disruption. olympianwatertesting.comresearchgate.netnih.govamelica.orgcdc.gov The shikimate pathway, targeted by glyphosate, also exists in some bacteria, raising concerns about potential disruption of the human microbiome by exposure to such compounds. olympianwatertesting.com However, direct research specifically addressing this compound's impact on the human microbiome or its association with chronic diseases in epidemiological cohorts was not prominently found.

Advanced Bioremediation Strategies for Environmental Contamination

Bioremediation is a promising strategy for addressing environmental contamination by phosphonomethylglycine compounds. Microorganisms, particularly bacteria, play a crucial role in the degradation of these chemicals in soil and water. bohrium.commdpi.comnih.govmdpi.comresearchgate.net

Engineering Microbial Resilience in Agricultural Systems

Research is exploring the use of plant-associated microbes, such as rhizobacteria, for the bioremediation of contaminated soils. bohrium.comresearchgate.netfrontiersin.org These microorganisms can enhance plant growth while simultaneously contributing to the removal of contaminants. bohrium.com Studies have identified bacterial strains capable of degrading phosphonomethylglycine compounds and tolerating high concentrations of these substances. researchgate.netfrontiersin.org The ability of these microbes to re-colonize plant roots and degrade or transform the herbicide is critical for successful microbe-assisted phytoremediation strategies in agricultural settings. frontiersin.org

Optimization of Microbial Degradation Pathways

The microbial degradation of phosphonomethylglycine compounds primarily occurs through two main metabolic pathways: the glyphosate oxidoreductase (GOX) pathway and the C-P lyase pathway. mdpi.commdpi.comfrontiersin.orgnih.govdoi.org The GOX pathway cleaves the C-N bond, producing AMPA (aminomethylphosphonic acid) and glyoxylate (B1226380). mdpi.comfrontiersin.orgnih.govdoi.org The C-P lyase pathway cleaves the carbon-phosphorus bond, yielding sarcosine (B1681465) and inorganic phosphate (B84403). mdpi.comfrontiersin.orgnih.govdoi.org

Optimization of these pathways involves identifying and characterizing microorganisms with high degradation potential and understanding the enzymatic reactions involved. mdpi.comnih.gov Studies have shown that bacterial consortia can exhibit higher degradation efficiency and more stable performance compared to single strains. doi.org Factors such as pH, temperature, inoculum size, and initial contaminant concentration can influence the degradation rate and need to be optimized for effective bioremediation. mdpi.comnih.govdoi.org

Interactive Data Table: Factors Affecting Microbial Degradation (Example based on search results for related compounds)

FactorEffect on Degradation (Observed in studies on related compounds)
pHInfluences enzymatic activity; optimal range varies by microbe. doi.org
TemperatureAffects microbial growth and enzyme kinetics; optimal range varies. doi.org
Inoculum SizeHigher inoculum can lead to faster degradation initially. doi.org
Initial Contaminant ConcentrationCan show substrate inhibition at high concentrations. doi.org

Integration of Advanced Omics Technologies in Microbial Ecology (e.g., Metagenomics, Single-Cell Sequencing)

Advanced omics technologies, such as metagenomics and single-cell sequencing, are revolutionizing the study of microbial communities and their interactions with environmental contaminants. Metagenomics allows for the analysis of the collective genetic material of microbial communities, providing insights into their structure and functional potential in contaminated environments. frontiersin.orgnih.govresearchgate.net Recent advancements enable the detection of intricate interactions between soil microbes and chemicals like glyphosate. frontiersin.org

Single-cell sequencing technologies offer a higher resolution by allowing the study of individual microbial cells within complex communities. frontiersin.orgnih.govnews-medical.netcellenion.com This approach can help identify and characterize unculturable microorganisms and provide a finer understanding of population and subpopulation diversity and evolutionary patterns. frontiersin.orgnews-medical.netcellenion.com Combining metagenomics and single-cell omics can offer a more comprehensive view of microbial community composition and function. news-medical.netcellenion.com These technologies are crucial for unraveling the metabolic pathways and genetic mechanisms involved in the biodegradation of compounds like this compound at a detailed level. nih.gov

Predictive Modeling of Glyphosate Contamination and Risk Assessment

Predictive modeling is being increasingly utilized to assess and forecast environmental contamination and associated risks. Mathematical models, including simplified predictive models like the Groundwater Ubiquity Score (GUS), LEACH, and SCI-GROW, use physicochemical properties of molecules to predict their mobility and contamination potential in groundwater and surface water. ufrn.br

More advanced approaches involve the use of machine learning models to predict contamination levels and identify areas susceptible to pollution. ufrn.brscholasticahq.comnih.gov These models can analyze large datasets of environmental and socioeconomic factors to identify patterns and predict contamination risks. scholasticahq.comnih.gov Machine learning models can potentially offer more scalable and robust strategies for exposure assessment and can be used to guide environmental testing and research. scholasticahq.comnih.gov While these modeling efforts are often applied to widely used compounds like glyphosate, the methodologies are applicable to assessing the potential environmental fate and risk of this compound contamination.

Interactive Data Table: Examples of Predictive Models (Observed in studies on related compounds)

Model TypeApplicationPotential Relevance to this compound
Simplified Predictive Models (e.g., GUS, LEACH, SCI-GROW)Predicting mobility and contamination potential in water. ufrn.brCan be used to estimate this compound's environmental fate based on its properties.
Machine Learning ModelsPredicting contamination levels and identifying high-risk areas. scholasticahq.comnih.govCan be adapted to model this compound contamination based on relevant data.

Development of Safer Alternatives and Sustainable Agricultural Practices

The discourse on the development of safer alternatives and sustainable agricultural practices primarily centers on chemical compounds and methods currently in widespread use or under active investigation. Given that this compound is largely obsolete, it is not a focus of current research and development efforts aimed at finding safer or more sustainable agricultural tools wikipedia.org. Discussions regarding alternatives and sustainability in contemporary agriculture predominantly revolve around compounds like glyphosate and exploring non-chemical weed management strategies, integrated weed management, and the use of other herbicide classes ncsu.educcetompkins.orgcambridge.orgwsu.eduresearchgate.netbiobasedpress.eunih.govpan-europe.info. The historical use of this compound as a plant growth regulator for specific crops does not position it as a subject in the ongoing development of novel, safer alternatives or broader sustainable agricultural methodologies.

Research Gaps Identified in Existing Literature

Identified research gaps in agricultural science and chemical studies tend to concentrate on compounds and practices that are currently relevant, either due to their widespread use, potential environmental impact, or the need for improved efficacy and safety profiles. As this compound is largely obsolete, there is a notable absence of identified research gaps specifically pertaining to this compound in recent scientific literature wikipedia.org. Research gap analyses in related areas, such as the photocatalytic degradation of herbicides or the study of pesticide impacts on non-target organisms, focus on currently used substances like glyphosate and their formulations researchgate.netfrontiersin.orgproceedevidence.infonih.gov. Consequently, the existing literature does not highlight active or unaddressed research questions concerning the properties, behavior, or effects of this compound, reflecting its diminished role in modern agriculture and research.

Q & A

Q. What methodological approaches are recommended for detecting glyphosine in biological and environmental samples?

this compound detection typically employs terahertz time-domain spectroscopy (THz-TDS) for its distinct absorption spectra in the 0.3–1.8 THz range, with polyethylene as a reference matrix to minimize interference . Fluorescence probes using carbon dots (e.g., orange-fluorescence carbon dots) enable sensitive detection in off-on modes, particularly for low-concentration applications . For environmental samples, liquid chromatography coupled with mass spectrometry (LC-MS) is preferred for quantifying this compound and its metabolites like aminomethylphosphonic acid (AMPA), with sample preparation involving solid-phase extraction .

Q. How does this compound interact with immune responses in autoimmune disease models?

this compound amplifies T-cell reactivity when combined with insulin B9-23 peptides, even at low concentrations, by altering TCR alpha recognition in type 1 diabetes models. This synergistic effect underscores its role as an adjuvant in autoimmune studies, though it lacks intrinsic immunostimulatory activity . Experimental designs should include dose-response assays and flow cytometry to quantify T-cell proliferation and cytokine profiles.

Q. What are the standard protocols for ensuring this compound quantification accuracy in experimental settings?

Protocols require validation via spike-and-recovery tests in representative matrices (e.g., urine, soil) to assess extraction efficiency (>80%). Chromatographic methods (HPLC/LC-MS) must use internal standards (e.g., isotopically labeled this compound) to correct for matrix effects. For spectroscopic techniques (THz-TDS), maintain nitrogen atmospheres (25°C, <3% humidity) to prevent signal attenuation .

Q. What purity assessment criteria are critical for this compound used in toxicological studies?

Purity verification involves nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular integrity. Impurity thresholds (e.g., glyphosate analogs) should align with regulatory specifications (<0.1% w/w), as contaminants may confound clastogenicity assays .

Q. How do environmental factors influence this compound degradation and metabolite formation?

this compound degrades via hydrolysis and microbial action, producing AMPA as a primary metabolite. Aerobic soil studies show half-lives ranging from 7–40 days, pH-dependent stability, and photolysis under UV light. Metabolite tracking requires LC-MS/MS with multiple reaction monitoring (MRM) for low-concentration detection .

Advanced Research Questions

Q. How can contradictions between in vitro clastogenicity data and in vivo toxicological findings be resolved?

Discrepancies arise when in vitro chromosomal aberration assays (e.g., positive results in human lymphocytes) lack in vivo follow-ups. A tiered approach is recommended: (1) Replicate in vitro tests with human lymphocytes at physiologically relevant doses; (2) Conduct micronucleus assays in rodent models; (3) Perform systematic reviews to assess this compound’s presence in toxicity study batches. The European Commission notes that this compound’s clastogenic potential remains inconclusive, necessitating data harmonization across studies .

Q. What quantum chemical insights explain this compound’s molecular behavior and reactivity?

Density functional theory (DFT) studies reveal this compound’s electronic structure, including charge distribution at phosphonomethyl groups and glycine backbone. These properties influence hydrogen bonding with biological targets (e.g., enzymes) and chelation with metal ions. Computational models should optimize basis sets (e.g., B3LYP/6-311++G**) to predict interaction energies and solvation effects .

Q. What methodological challenges arise in detecting this compound in complex agricultural matrices?

Matrix effects (e.g., organic matter in soil) attenuate THz-TDS signals beyond 1.8 THz, requiring pre-treatment steps like centrifugation and solvent extraction. For plant tissues, matrix-matched calibration curves reduce false positives. Advanced spectral deconvolution algorithms improve peak resolution in overlapping absorption bands .

Q. How does this compound interact with co-formulated agrochemicals, and what experimental designs capture these interactions?

this compound may exhibit antagonistic effects with glyphosate in herbicide mixtures, altering bioavailability. Factorial experimental designs (e.g., 2×2 concentration grids) paired with isobolographic analysis quantify synergism/antagonism. Cell-based assays (e.g., HepG2 cytotoxicity) and soil microcosms are critical for evaluating combinatorial toxicity .

Q. What strategies validate this compound-specific biomarkers for human exposure studies?

Biomarker development requires identifying unique metabolites (e.g., this compound-glutathione conjugates) via untargeted metabolomics. Analytical validation includes intra- and inter-laboratory reproducibility testing (CV <15%) and cross-reactivity checks against structurally similar compounds (e.g., glyphosate). Longitudinal cohort studies should correlate urinary this compound levels with dietary/occupational exposure questionnaires .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.